molecular formula C27H31N3O2 B11035029 6',6',8'-trimethyl-5',6'-dihydro-1''H-dispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione

6',6',8'-trimethyl-5',6'-dihydro-1''H-dispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione

Cat. No.: B11035029
M. Wt: 429.6 g/mol
InChI Key: YENBZWPEFDLKBM-UHFFFAOYSA-N
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Description

6’,6’,8’-trimethyl-5’,6’-dihydro-1’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione is a complex organic compound characterized by its unique dispiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,6’,8’-trimethyl-5’,6’-dihydro-1’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the cycloheptane and pyrroloquinoline intermediates, followed by their coupling under specific conditions to form the dispiro structure. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods are designed to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6’,6’,8’-trimethyl-5’,6’-dihydro-1’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated analogs of the original compound.

Scientific Research Applications

6’,6’,8’-trimethyl-5’,6’-dihydro-1’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6’,6’,8’-trimethyl-5’,6’-dihydro-1’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]
  • 1,1,3-trimethyl-3-phenylindane
  • Naphthalene, 1,2-dihydro-2,5,8-trimethyl

Uniqueness

6’,6’,8’-trimethyl-5’,6’-dihydro-1’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione is unique due to its dispiro structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C27H31N3O2

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C27H31N3O2/c1-17-14-19-22-20(15-17)27(28-21-11-7-6-10-18(21)23(31)29-27)24(32)30(22)26(16-25(19,2)3)12-8-4-5-9-13-26/h6-7,10-11,14-15,28H,4-5,8-9,12-13,16H2,1-3H3,(H,29,31)

InChI Key

YENBZWPEFDLKBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C4(C(=O)N3C5(CCCCCC5)CC2(C)C)NC6=CC=CC=C6C(=O)N4

Origin of Product

United States

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